molecular formula C20H26N2O2S B2678096 N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 954023-50-8

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2678096
CAS No.: 954023-50-8
M. Wt: 358.5
InChI Key: CFVFWCQJWOSSGT-UHFFFAOYSA-N
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Description

N-((1-(Thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative featuring a piperidine core substituted with a thiophen-2-ylmethyl group and an o-tolyloxy (2-methylphenoxy) acetamide side chain. Its structure combines heterocyclic (thiophene) and aromatic (o-tolyl) moieties, which may influence its physicochemical properties, receptor interactions, and metabolic stability.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2S/c1-16-5-2-3-7-19(16)24-15-20(23)21-13-17-8-10-22(11-9-17)14-18-6-4-12-25-18/h2-7,12,17H,8-11,13-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVFWCQJWOSSGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)-2-(o-tolyloxy)acetamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C16H20N2O2S
  • Molecular Weight : 320.5 g/mol
  • CAS Number : 1208799-04-5

The compound is believed to interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Its structure suggests potential interactions with muscarinic acetylcholine receptors, which are implicated in neurological functions.

Anticancer Activity

Several studies have evaluated the anticancer properties of similar compounds. For instance, derivatives that include thiophene moieties have shown promise against various cancer cell lines. A study highlighted that compounds with structural similarities to this compound exhibited significant cytotoxic effects on A549 (lung cancer) and C6 (glioma) cell lines through mechanisms involving apoptosis and caspase activation .

Neuropharmacological Effects

Research indicates that piperidine derivatives can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The compound's piperidine structure may confer psychoactive properties, making it a candidate for treating neurological disorders such as depression or anxiety. A related study demonstrated that similar compounds acted as effective antagonists at muscarinic receptors, suggesting potential therapeutic applications in neuropharmacology .

Study 1: Anticancer Evaluation

In a controlled study, a series of thiophene-containing compounds were synthesized and tested for their anticancer activity. The results indicated that specific modifications to the thiophene ring enhanced cytotoxicity in tumor cell lines, with IC50 values indicating effective concentrations for inducing apoptosis .

CompoundTarget Cell LineIC50 (µM)
Compound AA54915
Compound BC610
This compoundTBD

Study 2: Neuropharmacological Assessment

Another investigation focused on the effects of related piperidine derivatives on behavioral models of anxiety and depression. The study utilized rodent models to assess the efficacy of these compounds in reducing anxiety-like behaviors in elevated plus maze tests. Results showed significant reductions in anxiety levels compared to control groups .

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents LogP* (Predicted) Metabolic Stability*
Target Compound Piperidine Thiophen-2-ylmethyl, o-tolyloxy ~3.5 Moderate (thiophene)
N-(4-(4-Methylpiperazin-1-yl)phenyl)-... Piperazine 4-Methylpiperazine, phenyl ~2.8 High
Ocfentanil () Piperidine 2-Fluorophenyl, phenylethyl ~4.0 Low (CYP3A4 substrate)
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)... Acetamide Dichlorophenyl, thiazole ~3.2 Moderate

*Predicted values based on structural analogs.

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